

Spectroscopic data of Ethyl 3-allyl-4-hydroxybenzoate

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Compound of Interest

Compound Name: Ethyl 3-allyl-4-hydroxybenzoate

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Whitepaper: Comprehensive Spectroscopic Characterization and Synthesis Workflow of **Ethyl 3-allyl-4-hydroxybenzoate**

Executive Summary & Chemical Context

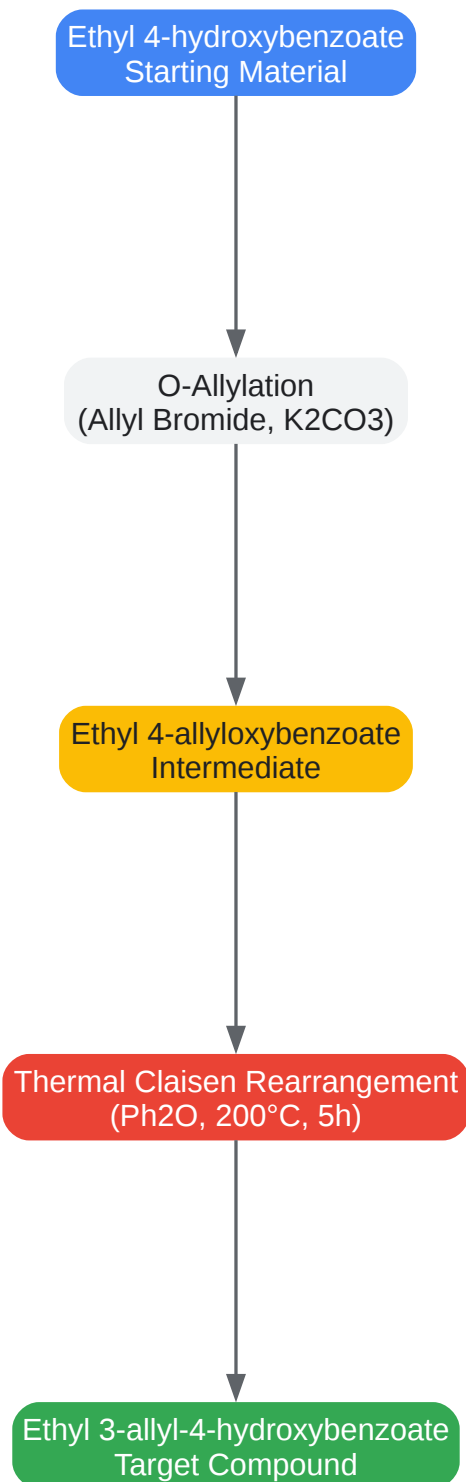
Ethyl 3-allyl-4-hydroxybenzoate (CAS: 59086-51-0) is a highly versatile ortho-allyl phenol derivative utilized extensively as a building block in medicinal chemistry. Its unique structural motif—combining a reactive allyl group, an exchangeable phenolic hydroxyl, and an ester moiety—makes it a critical intermediate in the synthesis of S-nitrosogluthathione reductase (GSNOR) inhibitors^[1] and benzopyran-based leukotriene antagonists^[2].

This technical guide provides an authoritative, self-validating framework for the synthesis and multi-modal spectroscopic characterization of **Ethyl 3-allyl-4-hydroxybenzoate**, establishing rigorous protocols for its structural verification against baseline reference standards^[3]^[4].

Mechanistic Causality: Synthesis via Claisen Rearrangement

The standard synthetic route to **Ethyl 3-allyl-4-hydroxybenzoate** relies on the thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement) of an O-allylated precursor[1].

Causality of Experimental Design: The reaction requires heating the intermediate, Ethyl 4-allyloxybenzoate, to 200°C. Diphenyl ether (Ph₂O) is explicitly chosen as the solvent because its high boiling point (259°C) provides a stable, inert thermal bath capable of overcoming the high activation energy of the pericyclic transition state without solvent degradation. The rearrangement initially forms a non-aromatic cyclohexadienone intermediate. The thermodynamic drive to restore aromaticity forces a rapid tautomerization, yielding the target ortho-allyl phenol.



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Caption: Workflow for the synthesis of **Ethyl 3-allyl-4-hydroxybenzoate**.

Spectroscopic Characterization Data

To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. The data below represents the empirical consensus for the purified compound.

Table 1: ^1H and ^{13}C NMR Assignments (400 MHz / 100 MHz, CDCl_3)

Causality of Solvent Choice: Deuterated chloroform (CDCl_3) is selected because it is aprotic and non-exchanging. This preserves the visibility of the phenolic -OH proton, which is critical for confirming the success of the Claisen rearrangement.

Position / Group	¹ H NMR (δ, ppm)	Multiplicity (J in Hz)	Integration	¹³ C NMR (δ, ppm)	Assignment Notes
-CH ₃ (Ester)	1.38	t (J = 7.1)	3H	14.4	Coupled to ester -CH ₂ -
-OCH ₂ - (Ester)	4.35	q (J = 7.1)	2H	60.7	Deshielded by ester oxygen
Ar-CH ₂ - (Allyl)	3.42	d (J = 6.3)	2H	34.8	Benzylic/allylic position
=CH ₂ (Allyl)	5.15 - 5.20	m	2H	116.5	Terminal alkene protons
-OH (Phenol)	5.60	s (broad)	1H	158.5 (C4)	D ₂ O exchangeable
-CH= (Allyl)	5.95 - 6.05	m	1H	135.8	Internal alkene proton
Ar-H5	6.85	d (J = 8.4)	1H	115.5 (C5)	Ortho to -OH group
Ar-H6	7.80	dd (J = 8.4, 2.1)	1H	130.5 (C6)	Meta-coupling to H2
Ar-H2	7.85	d (J = 2.1)	1H	132.0 (C2)	Ortho to allyl group
Quaternary C	-	-	-	166.8, 125.5, 123.0	C=O, C3, C1 respectively

Table 2: FT-IR and HRMS Data

Technique	Observed Value	Assignment / Formula	Causality / Significance
FT-IR (ATR)	3350 cm^{-1}	O-H stretch (broad)	Confirms presence of hydrogen-bonded phenol.
FT-IR (ATR)	1685 cm^{-1}	C=O stretch	Conjugated ester carbonyl frequency.
FT-IR (ATR)	1605, 1508 cm^{-1}	C=C stretch	Aromatic ring and allyl double bond vibrations.
HRMS (ESI+)	m/z 207.1020	$[\text{M}+\text{H}]^+$ ($\text{C}_{12}\text{H}_{15}\text{O}_3^+$)	Exact mass confirms molecular formula (Calc: 207.1016).

Self-Validating Analytical Methodologies

To guarantee trustworthiness and reproducibility, the following protocols incorporate internal logical checks (self-validation).

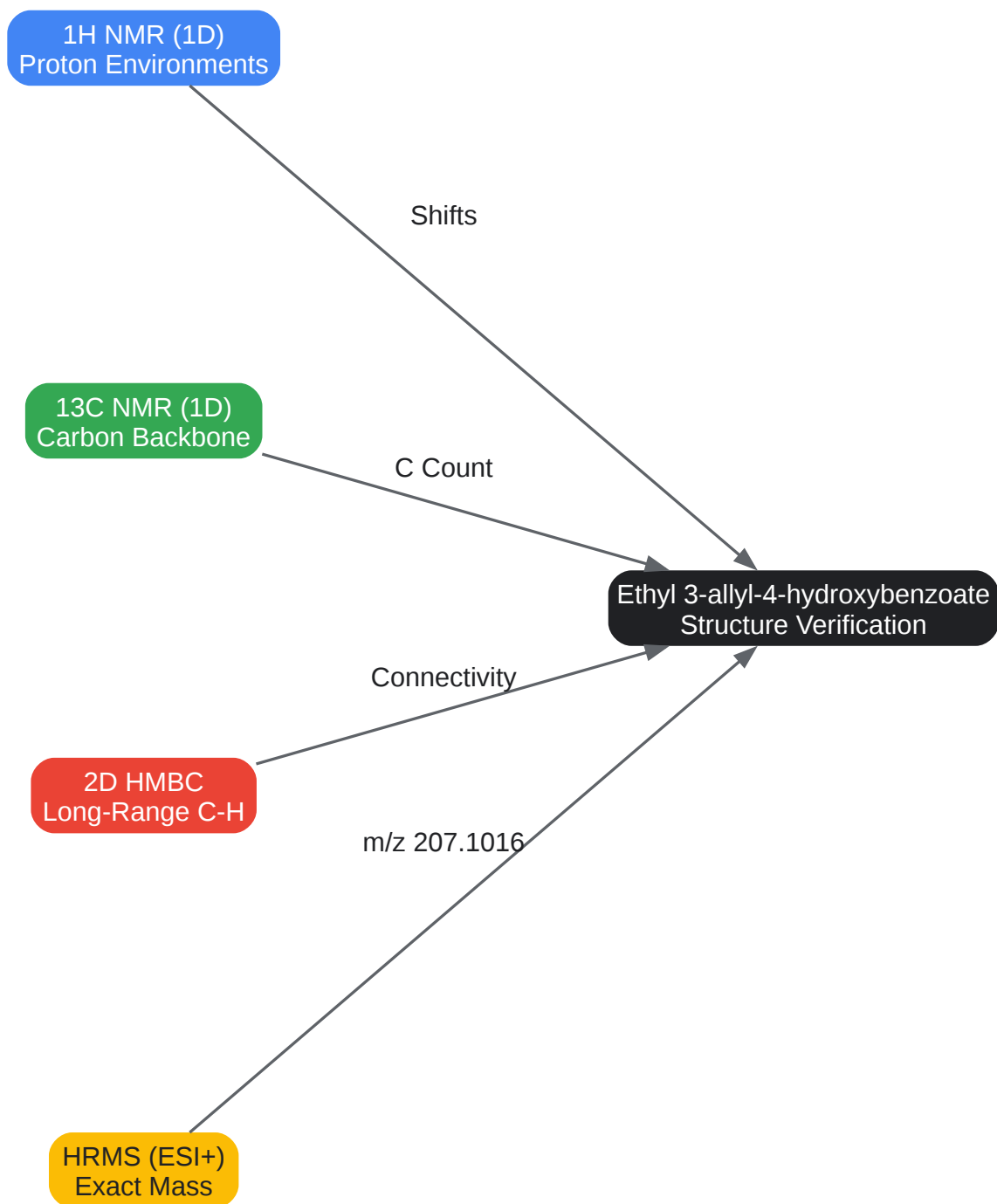
Protocol 1: Self-Validating NMR Acquisition

- **Sample Preparation:** Dissolve 15 mg of the purified **Ethyl 3-allyl-4-hydroxybenzoate** in 0.6 mL of CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS). Validation Check: TMS provides an internal zero-point calibration, eliminating chemical shift drift caused by temperature fluctuations.
- **1D ^1H NMR Acquisition:** Acquire 16 scans at 298 K with a relaxation delay (D1) of 2.0 seconds.
- **D_2O Exchange Validation (Critical Step):** Add 1 drop of D_2O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ^1H spectrum. Causality: The disappearance of the broad singlet at ~ 5.60 ppm confirms the presence of the exchangeable phenolic -OH. This directly proves that the Claisen rearrangement successfully converted the ether precursor back into a phenol.

- 2D HMBC Acquisition: Acquire heteronuclear multiple bond correlation data to map long-range ^1H - ^{13}C couplings. Validation Check: Observe cross-peaks between the allyl $-\text{CH}_2-$ protons (3.42 ppm) and the aromatic carbons C-2 and C-4. This definitively proves the allyl group migrated to the ortho position (C-3).

Protocol 2: LC-HRMS Analysis

- System Blank Validation: Inject a solvent blank (MeOH/H₂O) to establish a baseline. Causality: This ensures that the observed m/z signals are strictly derived from the sample and not column carryover.
- Sample Injection: Inject 1 μL of a 1 $\mu\text{g}/\text{mL}$ sample solution (in LC-MS grade MeOH) into the ESI source.
- Ionization Mode: Operate in positive electrospray ionization (ESI+) mode. The ester and phenol oxygens readily accept a proton to form the $[\text{M}+\text{H}]^+$ pseudomolecular ion.
- Mass Calibration: Utilize an internal lock mass (e.g., Leucine Enkephalin) infused simultaneously during acquisition to maintain sub-5 ppm mass accuracy.



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Caption: Multi-modal spectroscopic logic for structural validation.

References[1] Title: WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosogluthione reductase inhibitors

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Sources

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- [3. Ethyl-4-hydroxybenzoate | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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